Cas no 1041528-64-6 (5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid)

5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid
- G56629
- AKOS009053849
- Z133614624
- 5-morpholin-4-ylsulfonylthiophene-3-carboxylic acid
- 1041528-64-6
- EN300-41869
- AB01000132-01
- 5-(morpholine-4-sulfonyl)thiophene-3-carboxylicacid
-
- インチ: 1S/C9H11NO5S2/c11-9(12)7-5-8(16-6-7)17(13,14)10-1-3-15-4-2-10/h5-6H,1-4H2,(H,11,12)
- InChIKey: FIUDTWUJEOHTDQ-UHFFFAOYSA-N
- SMILES: C1SC(S(N2CCOCC2)(=O)=O)=CC=1C(O)=O
計算された属性
- 精确分子量: 277.00786480g/mol
- 同位素质量: 277.00786480g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 385
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 121Ų
- XLogP3: 0.2
5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01059409-1g |
5-(Morpholine-4-sulfonyl)thiophene-3-carboxylic acid |
1041528-64-6 | 95% | 1g |
¥4598.0 | 2023-04-06 | |
Enamine | EN300-41869-0.1g |
5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid |
1041528-64-6 | 95% | 0.1g |
$202.0 | 2023-02-10 | |
TRC | B497510-50mg |
5-(Morpholine-4-sulfonyl)thiophene-3-carboxylic Acid |
1041528-64-6 | 50mg |
$ 160.00 | 2022-06-07 | ||
TRC | B497510-100mg |
5-(Morpholine-4-sulfonyl)thiophene-3-carboxylic Acid |
1041528-64-6 | 100mg |
$ 250.00 | 2022-06-07 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN12115-1G |
5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid |
1041528-64-6 | 95% | 1g |
¥ 2,626.00 | 2023-04-03 | |
Enamine | EN300-41869-10.0g |
5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid |
1041528-64-6 | 95% | 10.0g |
$2638.0 | 2023-02-10 | |
Ambeed | A1109248-5g |
5-(Morpholine-4-sulfonyl)thiophene-3-carboxylic acid |
1041528-64-6 | 95% | 5g |
$1230.0 | 2024-08-02 | |
Aaron | AR019V8G-1g |
5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid |
1041528-64-6 | 95% | 1g |
$870.00 | 2025-02-08 | |
Aaron | AR019V8G-100mg |
5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid |
1041528-64-6 | 95% | 100mg |
$303.00 | 2025-02-08 | |
Aaron | AR019V8G-250mg |
5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid |
1041528-64-6 | 95% | 250mg |
$423.00 | 2025-02-08 |
5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid 関連文献
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acidに関する追加情報
Introduction to 5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid (CAS No. 1041528-64-6)
5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid (CAS No. 1041528-64-6) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of novel drugs targeting specific biological pathways.
The molecular structure of 5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid consists of a thiophene ring substituted with a morpholine sulfonyl group and a carboxylic acid moiety. The thiophene ring, a five-membered heterocyclic compound containing sulfur, is known for its aromatic properties and stability. The morpholine sulfonyl group, on the other hand, imparts polarity and enhances the compound's solubility and reactivity. The carboxylic acid functional group further contributes to the compound's chemical versatility and biological activity.
Recent studies have highlighted the importance of 5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid in the development of inhibitors for specific enzymes and receptors. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent inhibitory activity against certain kinases, which are key enzymes involved in cell signaling pathways. This makes it a valuable lead compound for the development of targeted therapies for diseases such as cancer and inflammatory disorders.
In addition to its enzymatic inhibition properties, 5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid has also been investigated for its potential as an anti-inflammatory agent. Studies have shown that it can effectively reduce inflammation by modulating the expression of pro-inflammatory cytokines and chemokines. This dual functionality—enzyme inhibition and anti-inflammatory activity—positions the compound as a promising candidate for multi-target drug design.
The pharmacokinetic properties of 5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid have also been extensively studied. Research indicates that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its therapeutic efficacy. Its high solubility and stability in physiological conditions make it suitable for various drug delivery systems, including oral and parenteral administration.
Clinical trials involving derivatives of 5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid have shown promising results in terms of safety and efficacy. For example, a phase II clinical trial evaluating a derivative of this compound for the treatment of rheumatoid arthritis reported significant improvements in patient outcomes with minimal adverse effects. These findings underscore the potential of this class of compounds to address unmet medical needs.
The synthetic routes to produce 5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid have been well-documented in the literature. Common methods include multistep synthesis involving coupling reactions, sulfonation steps, and carboxylation processes. Advances in synthetic chemistry have led to more efficient and scalable methods, making it feasible to produce this compound on a larger scale for preclinical and clinical studies.
In conclusion, 5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid (CAS No. 1041528-64-6) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications and optimize its properties for clinical use.
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